N-(4-chloro-1,3-benzothiazol-2-yl)-2-(1-naphthyl)acetamide
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Overview
Description
N-(4-chloro-1,3-benzothiazol-2-yl)-2-(1-naphthyl)acetamide is a synthetic organic compound that belongs to the class of benzothiazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chloro-1,3-benzothiazol-2-yl)-2-(1-naphthyl)acetamide typically involves the reaction of 4-chloro-1,3-benzothiazole with 2-(1-naphthyl)acetic acid or its derivatives. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale synthesis using automated reactors and stringent quality control measures to ensure the purity and consistency of the final product. The specific conditions and reagents may vary depending on the desired yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(4-chloro-1,3-benzothiazol-2-yl)-2-(1-naphthyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride (LiAlH4).
Substitution: The chloro group in the benzothiazole ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(4-chloro-1,3-benzothiazol-2-yl)-2-(1-naphthyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- N-(4-chloro-1,3-benzothiazol-2-yl)-2-phenylacetamide
- N-(4-chloro-1,3-benzothiazol-2-yl)-2-(2-naphthyl)acetamide
Uniqueness
N-(4-chloro-1,3-benzothiazol-2-yl)-2-(1-naphthyl)acetamide is unique due to its specific structural features, such as the presence of both a benzothiazole and a naphthyl group. These features may confer distinct biological activities and chemical reactivity compared to similar compounds.
Properties
IUPAC Name |
N-(4-chloro-1,3-benzothiazol-2-yl)-2-naphthalen-1-ylacetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13ClN2OS/c20-15-9-4-10-16-18(15)22-19(24-16)21-17(23)11-13-7-3-6-12-5-1-2-8-14(12)13/h1-10H,11H2,(H,21,22,23) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKHRUPWTIWRREA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2CC(=O)NC3=NC4=C(S3)C=CC=C4Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13ClN2OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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